5-(4-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE
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Overview
Description
5-(4-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE is a heterocyclic compound that belongs to the class of isoxazoles Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthraquinone derivatives with hydroxylamine to form the isoxazole ring. The reaction conditions often include the use of solvents like methanol and catalysts such as copper(I) chloride .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes the formation of intermediate compounds, followed by cyclization and purification steps. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with typical conditions including room temperature to moderate heating and the use of solvents like methanol or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
5-(4-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(4-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isoxazole ring is known to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-(N-pyridinia)anthra[1,9-cd]isoxazol-6-one: Similar in structure but with a pyridine ring instead of a toluidine group.
4,5-diphenyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline: Another isoxazole derivative with different substituents.
Uniqueness
5-(4-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the toluidine group enhances its potential for interactions with biological targets, making it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
10-(4-methylanilino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O2/c1-12-6-8-13(9-7-12)22-16-10-11-17-19-18(16)20(24)14-4-2-3-5-15(14)21(19)25-23-17/h2-11,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBQSWBRLWLIMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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